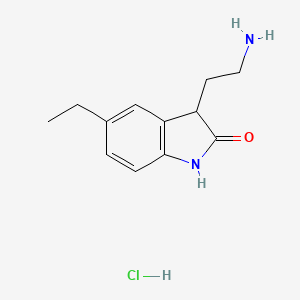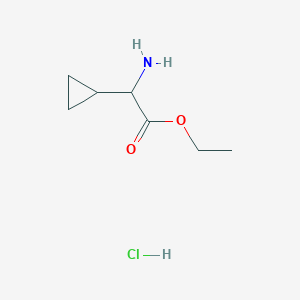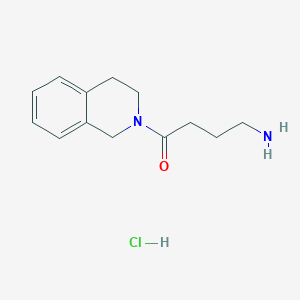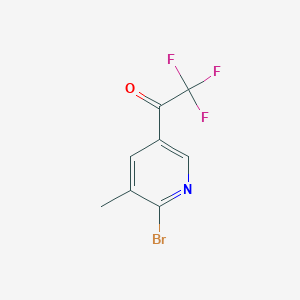
1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(6-Bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a pyridine ring
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 6-bromo-5-methylpyridin-3-ylboronic acid with trifluoroacetic acid under palladium-catalyzed conditions.
Direct Halogenation: Bromination of 5-methylpyridin-3-yl trifluoroacetate followed by subsequent functional group transformations.
Industrial Production Methods:
Batch Process: Large-scale synthesis using continuous stirred-tank reactors (CSTR) to maintain consistent reaction conditions.
Flow Chemistry: Utilizing microreactors for precise control over reaction parameters, enhancing yield and purity.
Types of Reactions:
Oxidation: Conversion of the methyl group to a carboxylic acid derivative.
Reduction: Reduction of the trifluoromethyl group to a trifluoromethanol derivative.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium cyanide (NaCN) in aqueous solution.
Major Products Formed:
Oxidation: 1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroacetic acid.
Reduction: 1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoromethanol.
Substitution: 1-(6-cyano-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery, particularly in the design of new therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to potent biological activity. The bromine atom facilitates further chemical modifications, expanding its utility in drug design.
Comparison with Similar Compounds
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of bromine, affecting reactivity and biological activity.
1-(6-Bromo-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone: Different position of the bromine atom, leading to variations in chemical properties and applications.
This compound stands out due to its unique combination of functional groups and its versatility in various chemical reactions and applications.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1-(6-bromo-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPQYONJIJSSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200156 | |
| Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402148-94-0 | |
| Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402148-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromo-5-methyl-3-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


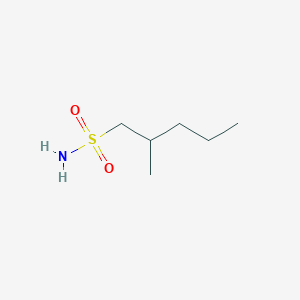

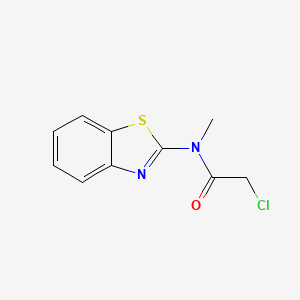
![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1527882.png)
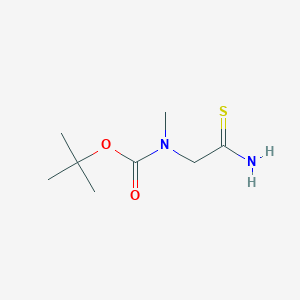
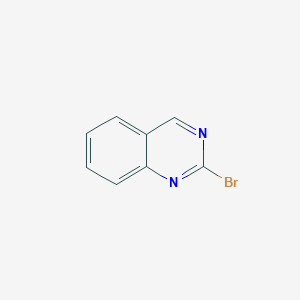
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)
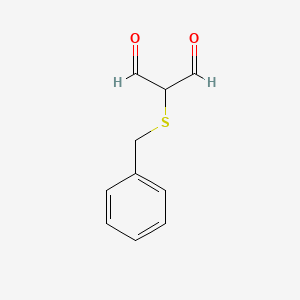
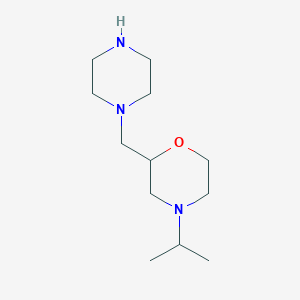
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)

